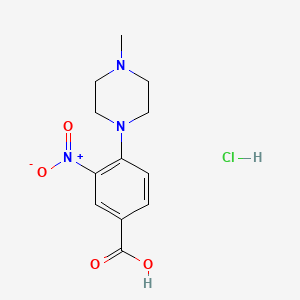
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride
Overview
Description
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride typically involves the reaction of 4-chloromethylbenzoic acid with N-methylpiperazine in the presence of an acid-binding agent and a solvent. The reaction mixture is then subjected to nanofiltration to remove the acid-binding agent and other impurities. Hydrogen chloride gas is introduced into the mixture to form the hydrochloride salt, which is then isolated by centrifugal filtration .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be efficient and environmentally friendly, with high yields and purity. The use of nanofiltration and other advanced techniques ensures that the production process is both cost-effective and sustainable .
Chemical Reactions Analysis
Types of Reactions
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The piperazine ring can undergo nucleophilic substitution reactions.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as alkyl halides and bases like sodium hydride (NaH) are used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.
Major Products
Reduction: The major product is 4-(4-Methylpiperazin-1-yl)-3-aminobenzoic acid.
Substitution: Various substituted piperazine derivatives can be formed.
Hydrolysis: The products include the corresponding carboxylic acids and amines.
Scientific Research Applications
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential anti-inflammatory and anti-nociceptive effects.
Medicine: Investigated for its potential use in the treatment of various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the production of pharmaceuticals and other bioactive compounds.
Mechanism of Action
The mechanism of action of 4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride involves its interaction with specific molecular targets in the body. The piperazine ring is known to interact with various receptors and enzymes, modulating their activity. The nitro group can undergo reduction to form an amino group, which can further interact with biological targets. These interactions can lead to anti-inflammatory and anti-nociceptive effects by reducing the levels of pro-inflammatory cytokines and inhibiting pain pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Methylpiperazin-1-yl)methylbenzoic acid dihydrochloride
- 3-(4-Methylpiperazin-1-yl)propanoic acid
- 4-(4-Methylpiperazin-1-yl)methylbenzaldehyde
Uniqueness
4-(4-Methylpiperazin-1-yl)-3-nitrobenzoic acid hydrochloride is unique due to the presence of both the nitro group and the piperazine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. The nitro group can be reduced to an amino group, providing additional functional versatility compared to similar compounds .
Properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)-3-nitrobenzoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4.ClH/c1-13-4-6-14(7-5-13)10-3-2-9(12(16)17)8-11(10)15(18)19;/h2-3,8H,4-7H2,1H3,(H,16,17);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XACXJRMZWNXXQD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)C(=O)O)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[[1-(5-Chloro-2-methoxyphenyl)-2,5-dioxo-4-phenylsulfanylpyrrol-3-yl]amino]benzoic acid](/img/structure/B7751103.png)



![N-(3-hydroxypropyl)-6-methyl-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B7751135.png)
![(6-Methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl)hydrazine](/img/structure/B7751150.png)

![1-[3-[1-(3-methyl-1,3-benzothiazol-3-ium-2-yl)prop-1-en-2-ylamino]phenyl]ethanone;chloride](/img/structure/B7751173.png)


![3-[[2-(2,4-Dichlorophenyl)-4-quinazolinyl]amino]-1-propanol](/img/structure/B7751193.png)


![3-amino-6-methyl-N-(2-methylphenyl)-4-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B7751210.png)
